molecular formula C12H18BNO3S B11749556 (4-(2-Thiomorpholinoethoxy)phenyl)boronic acid

(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid

Cat. No.: B11749556
M. Wt: 267.16 g/mol
InChI Key: NCJTUGVJJJFGAW-UHFFFAOYSA-N
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Description

(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thiomorpholinoethoxy group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Thiomorpholinoethoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-2-(thiomorpholino)ethoxybenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-2-(thiomorpholino)ethoxybenzene and a boronic acid derivative.

    Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

    Base: Potassium carbonate (K2CO3).

    Solvent: A suitable solvent such as toluene or ethanol.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.

    Oxidation: Converts the boronic acid group to a hydroxyl group.

    Reduction: Reduces the boronic acid group to a borane derivative.

    Substitution: The thiomorpholinoethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., toluene).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(2-Thiomorpholinoethoxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    4-(2-Morpholinoethoxy)phenylboronic Acid: Similar structure but with a morpholino group instead of a thiomorpholino group.

    4-(2-Piperidinoethoxy)phenylboronic Acid: Contains a piperidino group instead of a thiomorpholino group.

Uniqueness

(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid is unique due to the presence of the thiomorpholinoethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other boronic acids may not be as effective.

Properties

Molecular Formula

C12H18BNO3S

Molecular Weight

267.16 g/mol

IUPAC Name

[4-(2-thiomorpholin-4-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C12H18BNO3S/c15-13(16)11-1-3-12(4-2-11)17-8-5-14-6-9-18-10-7-14/h1-4,15-16H,5-10H2

InChI Key

NCJTUGVJJJFGAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCSCC2)(O)O

Origin of Product

United States

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